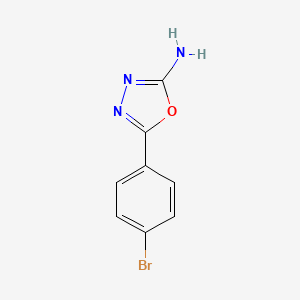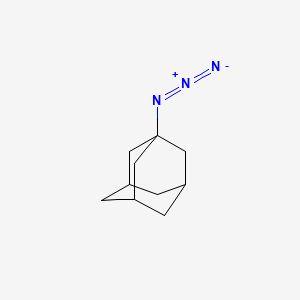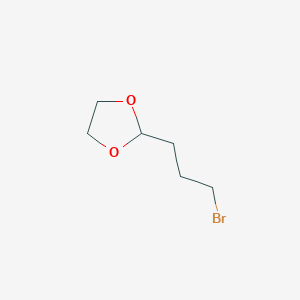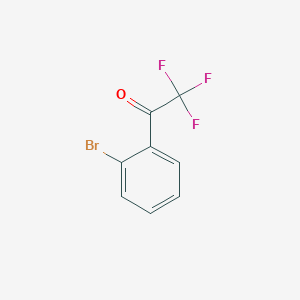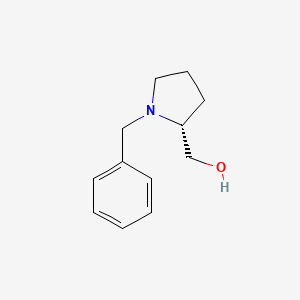
(R)-(1-benzylpyrrolidin-2-yl)methanol
描述
®-(1-benzylpyrrolidin-2-yl)methanol is a chiral compound that belongs to the class of secondary alcohols It features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-benzylpyrrolidin-2-yl)methanol typically involves the reduction of the corresponding ketone, ®-(1-benzylpyrrolidin-2-one), using a suitable reducing agent. One common method is the use of sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification by column chromatography.
Industrial Production Methods
Industrial production of ®-(1-benzylpyrrolidin-2-yl)methanol may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is a potential method. This approach allows for efficient reduction of the ketone to the alcohol with high yield and enantioselectivity.
化学反应分析
Types of Reactions
®-(1-benzylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: ®-(1-benzylpyrrolidin-2-one)
Reduction: ®-(1-benzylpyrrolidin-2-yl)amine
Substitution: ®-(1-benzylpyrrolidin-2-yl)chloride
科学研究应用
®-(1-benzylpyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of ®-(1-benzylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (S)-(1-benzylpyrrolidin-2-yl)methanol
- ®-(1-phenylpyrrolidin-2-yl)methanol
- ®-(1-benzylpyrrolidin-2-yl)amine
Uniqueness
®-(1-benzylpyrrolidin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both a benzyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQBJPTOXDDKA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352127 | |
| Record name | (R)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182076-49-9 | |
| Record name | (R)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


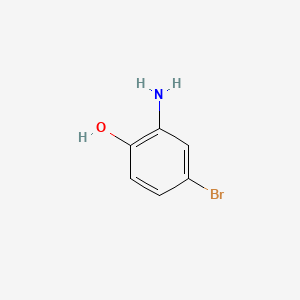

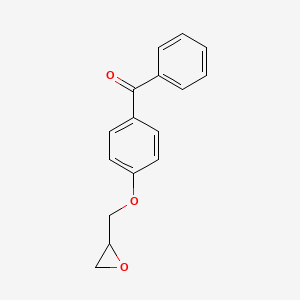
![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)

